molecular formula C18H19NO5 B554346 Z-Ser-obzl CAS No. 21209-51-8

Z-Ser-obzl

Cat. No. B554346
CAS RN: 21209-51-8
M. Wt: 329.3 g/mol
InChI Key: MHHDPGHZHFJLBZ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Ser-obzl, also known as N-Benzyloxycarbonyl-L-serine benzyl ester, is a white to off-white powder . It is used as a building block in peptide synthesis and as a biochemical reagent . It is also used to synthesize the corresponding N-benzyloxycarbonyl-O-tert-butyl-(lor dl)-serine benzyl ester .


Synthesis Analysis

Z-Ser-obzl can be synthesized from Benzyl chloroformate . It is a versatile intermediate for the synthesis of racemic Gla derivatives . The versatile intermediate Z-Dha-OBzl can be obtained by treating Z-Ser-OBzl with DCC and CuCl .


Molecular Structure Analysis

The molecular weight of Z-Ser-obzl is 329.35 and its chemical formula is C₁₈H₁₉NO₅ . The SMILES representation is C1=CC=C (C=C1)COC (=O) [C@H] (CO)N=C (O)OCC2=CC=CC=C2 .


Chemical Reactions Analysis

Z-Ser-obzl is used as a building block in peptide synthesis . It is also used to synthesize the corresponding N-benzyloxycarbonyl-O-tert-butyl-(lor dl)-serine benzyl ester .


Physical And Chemical Properties Analysis

Z-Ser-obzl is a white to off-white solid . It has a molecular weight of 329.35 and a chemical formula of C₁₈H₁₉NO₅ . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Peptide Research

  • Z-Ser-obzl is used in the synthesis of protected oligophosphoseryl peptides from bovine caseins. This process involves stepwise lengthening and acylation, demonstrating high yields and the potential for large-scale synthesis. It also highlights the utility of Z-Ser-obzl in peptide research, particularly in understanding and synthesizing complex biological molecules (Paquet & Johns, 2009).

Nanotechnology and Sensing Applications

  • The use of Z-Ser-obzl in nanotechnology is evident in the development of nanostructures for Surface-Enhanced Raman Scattering (SERS) applications. This includes the design and synthesis of substrates like ZnO/ZnFe2O4 composites and ZnO/Ag microspheres that enhance the detection of trace chemicals and provide a platform for molecular sensing. These studies showcase Z-Ser-obzl's role in facilitating the creation of high-performance nanocomposites and semiconductor-metal hybrid structures (Tiwari et al., 2022), (Liu et al., 2018).

Medical and Biological Applications

  • In the medical and biological fields, Z-Ser-obzl is integral in the study of protein interactions and coagulation processes. For instance, research on Protein Z, a plasma protein, reveals its role in the regulation of coagulation, demonstrating Z-Ser-obzl's relevance in understanding complex biological pathways and potentially influencing therapeutic strategies (Broze, 2001).

Enhanced Raman Scattering and Sensing Techniques

  • The development of SERS-active substrates using materials like ZnO and Ag nanoparticles highlights the application of Z-Ser-obzl in enhancing molecular sensing techniques. This research underscores the potential of Z-Ser-obzl in improving the detection of molecules and analytes, a critical component in various scientific and technological fields (Kandjani et al., 2014).

Safety And Hazards

Z-Ser-obzl should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and general industrial hygiene practice should be followed .

properties

IUPAC Name

benzyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c20-11-16(17(21)23-12-14-7-3-1-4-8-14)19-18(22)24-13-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H,19,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHDPGHZHFJLBZ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426341
Record name Benzyl N-[(benzyloxy)carbonyl]-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Ser-obzl

CAS RN

21209-51-8
Record name Benzyl N-[(benzyloxy)carbonyl]-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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